Pharmacological Profile of (R)-Lanicemine: A Low-Trapping NMDA Receptor Antagonist
Pharmacological Profile of (R)-Lanicemine: A Low-Trapping NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-Lanicemine (also known as AZD6765 or AR-R 15896AR) is a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It represents a second-generation approach to glutamatergic modulation for neuropsychiatric disorders, developed to retain the rapid antidepressant effects observed with ketamine while minimizing psychotomimetic and dissociative side effects.[1][2] The discovery of ketamine's rapid antidepressant action highlighted the potential of targeting the glutamatergic system, a departure from traditional monoaminergic antidepressants.[1][3]
Lanicemine's distinct pharmacological profile is characterized by its faster dissociation rate from the NMDA receptor channel, a property termed "low-trapping". This is theorized to preserve normal synaptic transmission while still providing therapeutic channel blockade, potentially leading to a wider therapeutic window compared to high-trapping antagonists like ketamine. Although its clinical development for treatment-resistant depression was ultimately discontinued by AstraZeneca, the study of lanicemine provides critical insights into the structure-activity relationships of NMDA receptor antagonists and informs ongoing development of novel glutamatergic modulators.
Mechanism of Action
Lanicemine functions as an uncompetitive, voltage-dependent antagonist of the NMDA receptor. Its mechanism requires the receptor's ion channel to be in an open state. This state is achieved only when both the neurotransmitter glutamate and a co-agonist (either glycine or D-serine) are bound to the receptor, and the neuronal membrane is sufficiently depolarized to displace the magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.
Once the channel is open, lanicemine enters the ion pore and binds to a site within, physically obstructing the influx of calcium ions (Ca²⁺). This blockade of Ca²⁺ influx is the primary mechanism through which it modulates glutamatergic neurotransmission and exerts its pharmacological effects. Unlike competitive antagonists that bind to the glutamate site or non-competitive antagonists that bind to allosteric sites, lanicemine's use-dependent nature ensures it primarily targets active synapses.
Caption: Mechanism of (R)-Lanicemine as an uncompetitive, low-trapping NMDA receptor antagonist.
Pharmacological Profile
The key features that define lanicemine's pharmacological profile are its binding affinity, kinetics, and its characteristic low-trapping block, which distinguishes it from other NMDA antagonists like ketamine.
Binding Affinity, Potency, and Trapping Characteristics
Lanicemine binds with low-to-moderate affinity to sites within the NMDA channel pore. It is a non-selective antagonist, showing similar affinity for NMDA receptor subtypes containing either NR2A or NR2B subunits. Its most defining feature is its low propensity to be "trapped" within the ion channel after the agonist (glutamate) dissociates. Studies show that ketamine has a significantly higher trapping percentage, meaning it remains bound inside the channel even when it closes, whereas lanicemine dissociates more readily. This low-trapping property is thought to allow for a more physiological modulation of the NMDA receptor.
Table 1: Comparative In Vitro Profile of Lanicemine and Ketamine
| Parameter | (R)-Lanicemine | Ketamine | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 0.5 - 3 µM | - | |
| Potency (IC₅₀) | 4 - 7 µM | - | |
| Channel Trapping | 54% | 86% | |
| Subunit Selectivity | Non-selective (NR2A vs. NR2B) | Non-selective |
| Voltage Dependence | Strong | Strong | |
Downstream Signaling and Antidepressant Effects
The antidepressant effects of NMDA receptor antagonists are hypothesized to stem from downstream signaling cascades. The leading hypothesis suggests that blocking NMDA receptors, particularly on fast-spiking GABAergic interneurons, leads to a disinhibition of pyramidal neurons. This results in a surge of glutamate release, which preferentially activates AMPA receptors. The subsequent AMPA receptor activation is thought to trigger signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, which ultimately lead to increased synaptogenesis and synaptic potentiation in brain regions like the prefrontal cortex. While lanicemine operates through this general mechanism, its lower trapping may modulate the intensity and duration of these downstream effects compared to ketamine.
Caption: Hypothesized signaling pathway leading to the antidepressant effects of Lanicemine.
Clinical and Preclinical Findings
Lanicemine has been evaluated in both preclinical models and human clinical trials, where its effects were often compared to ketamine.
Preclinical Data
In animal models, lanicemine demonstrates antidepressant-like activity. Studies have shown its effectiveness in behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST). For instance, a 10 mg/kg dose of lanicemine has been shown to evoke antidepressant activity in mice. However, some preclinical studies suggest that lanicemine is not as effective as ketamine.
Clinical Data
Clinical investigations with lanicemine aimed to determine if it could produce antidepressant efficacy without the limiting dissociative and psychotomimetic side effects of ketamine. In a crossover study with healthy volunteers, doses of 75 mg and 150 mg of lanicemine were compared with ketamine and placebo. While ketamine produced significant dissociative effects, lanicemine did not.
In patients with treatment-resistant major depressive disorder (MDD), a single intravenous dose of lanicemine (150 mg) was associated with rapid but short-lived antidepressant effects. Importantly, these effects were achieved with low rates of psychotomimetic side effects. Despite these promising early results, subsequent larger trials did not meet primary endpoints, leading to the discontinuation of its development.
Table 2: Comparative Clinical Effects of Lanicemine vs. Ketamine in Healthy Volunteers
| Effect | Lanicemine (75mg & 150mg) | Ketamine (0.5 mg/kg) | Reference |
|---|---|---|---|
| Dissociative Symptoms (CADSS) | Not significant vs. placebo | Significant vs. placebo | |
| Gamma-Band EEG Elevation | Significant, dose-dependent | Significant | |
| Adverse Dissociative-Type Events | 7-11% of subjects | 24% of subjects |
| Visual Hallucinations | 5% (at 150mg) | 0% | |
Key Experimental Protocols
The characterization of lanicemine's pharmacological profile relies on specific and detailed experimental methodologies.
In Vitro NMDA Receptor Binding and Trapping Assays
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Objective : To determine the binding affinity (Ki), potency (IC₅₀), and trapping percentage of lanicemine at the NMDA receptor channel.
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Methodology :
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Cell Preparation : Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing specific NMDA receptor subunits (e.g., NR1/NR2A) are cultured.
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Binding Assay : Whole-cell patch-clamp electrophysiology is used. Cells are voltage-clamped, and currents are evoked by applying glutamate and a co-agonist. The antagonist (lanicemine) is then applied at various concentrations to determine the IC₅₀, the concentration at which 50% of the NMDA current is inhibited.
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Trapping Protocol : To measure trapping, a steady-state block is achieved by co-applying glutamate and lanicemine. Then, the agonist (glutamate) is washed out, allowing the channels to close, and then reapplied. The magnitude of the current upon reapplication of glutamate, relative to the pre-block current, indicates the percentage of the antagonist that remained "trapped" inside the closed channels. A smaller current signifies higher trapping.
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Quantitative Electroencephalography (qEEG) Crossover Study
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Objective : To objectively measure the brain penetration and pharmacodynamic effects of lanicemine and compare them to ketamine in humans.
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Methodology :
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Study Design : A randomized, double-blind, placebo-controlled, four-way crossover design is employed.
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Subjects : Healthy male volunteers aged 30-45 years.
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Treatment Arms : Subjects receive single intravenous infusions over 60 minutes of:
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Lanicemine 75 mg
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Lanicemine 150 mg
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Ketamine 0.5 mg/kg
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Placebo (0.9% saline)
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Washout Period : A washout period of at least 7 days separates each treatment period.
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Data Acquisition : qEEG is assessed using a 28-scalp electrode array. Recordings are taken at multiple time points: pre-dose, and 0.25, 1, 1.25, 3, and 8 hours after the start of the infusion.
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Primary Endpoint : The primary outcome is the change in gamma-band EEG power, a putative marker of cortical disinhibition and NMDA receptor antagonism.
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Caption: Workflow for a human quantitative electroencephalography (qEEG) crossover study.
Conclusion
(R)-Lanicemine is a pharmacologically distinct NMDA receptor antagonist, defined by its low-trapping property. This characteristic allows for rapid dissociation from the NMDA channel, which theoretically preserves physiological synaptic function to a greater degree than high-trapping antagonists like ketamine. This profile translates to a reduced incidence of psychotomimetic and dissociative side effects in clinical settings. While lanicemine demonstrated rapid, albeit transient, antidepressant effects, it ultimately failed to show sufficient efficacy in larger trials for MDD. Nevertheless, the study of lanicemine has been invaluable, providing a clinical proof-of-concept that the antidepressant and dissociative effects of NMDA receptor antagonists can be separated. This continues to guide the development of safer, better-tolerated glutamatergic agents for mood disorders.
